molecular formula C20H27N5O B5537123 2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide

2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide

Cat. No. B5537123
M. Wt: 353.5 g/mol
InChI Key: XIKPHGCWZYGKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, akin to the target compound, often involves multi-step chemical reactions that start from basic pyrimidine or pyridine moieties. For instance, the synthesis of pyridinyl-4-pyrimidinamine derivatives involves reactions with cyanamide and N,N-dialkylcyanamides, showcasing the versatility and complexity of such synthetic pathways (Mazik & Zieliński, 1996). Another approach includes the utilization of acetyl and alkylamino groups to introduce variability into the pyrimidine core, as demonstrated in the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the subject compound, is critical for understanding their reactivity and interaction with biological targets. For example, the crystal structure of related compounds reveals a distorted trigonal–bipyramidal geometry, indicating the potential for complex molecular interactions (Wang et al., 2014). Such structural insights are essential for the development of materials or drugs with specific properties.

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is profoundly influenced by their molecular structure. The synthesis and deprotonation of 2-(pyridyl)phenols and anilines, for instance, showcase the compound's ability to undergo transformations that significantly alter its chemical behavior (Rebstock et al., 2003). These reactions are pivotal for the creation of compounds with tailored functionalities for various applications.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and optical properties, are crucial for their application in material science and pharmaceuticals. For example, the synthesis and characterization of highly transparent polyimides derived from pyrimidine and pyridine moieties reveal outstanding mechanical and optical properties, indicating their potential for advanced material applications (Wang et al., 2015).

Scientific Research Applications

Antibacterial and Antifungal Activities

A study explored the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety. These compounds demonstrated moderate to good antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Nunna et al., 2014).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed a series of compounds with cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition capabilities, suggesting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Herbicidal Activity

Another study synthesized and evaluated N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides for selective herbicidal activity against Brassica campestris L., demonstrating moderate to good efficacy, which could lead to the development of new herbicides (Liu & Shi, 2014).

Material Science Applications

In material science, the synthesis of color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units was investigated. These polymers exhibited excellent solubility, good thermal stability, and potential applications in advanced material technologies (Liaw et al., 2006).

Synthesis and Characterization of Novel Compounds

Further research includes the formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in reactions involving aniline derivatives, highlighting the versatility of pyrimidinyl compounds in synthesizing a variety of heterocyclic structures with potential biological activities (Koroleva et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. As an amide, it could participate in hydrogen bonding and other dipole-dipole interactions .

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceuticals or materials, but without more information, it’s difficult to speculate .

properties

IUPAC Name

2,2-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-13-17(24-19(21-14)25-11-5-6-12-25)22-15-7-9-16(10-8-15)23-18(26)20(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKPHGCWZYGKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pivalamide

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